ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
The compound ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is involved in the synthesis of various heterocyclic compounds due to its reactivity towards different nucleophiles. For instance, it has been used in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing its versatility in organic synthesis. Such compounds hold significant potential in pharmaceutical applications due to their structural diversity and biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antirheumatic Potential
The compound and its metal complexes, specifically with Co(II), Cu(II), and Zn(II), have been synthesized and shown to exhibit significant antioxidant, analgesic, and anti-rheumatic effects in in vivo models. This suggests a promising avenue for the development of new therapeutic agents against rheumatic diseases (Sherif & Hosny, 2014).
Anticancer Activity
Research into novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors has led to the synthesis of compounds with potent anticancer activity against colon HCT-116 human cancer cell lines. This indicates the potential of derivatives of this compound in cancer therapy (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimicrobial and Antioxidant Properties
The compound has been involved in the synthesis of novel structures that exhibit significant antimicrobial and antioxidant activities. These findings are crucial for the development of new drugs with enhanced efficacy against pathogenic microorganisms and diseases related to oxidative stress (Raghavendra et al., 2016).
Polymerization and Material Science
The compound has also been explored in the context of polymerization, where it serves as a monomer for the synthesis of polymers with potential applications in materials science. Such polymers have been studied for their thermal stability, reactivity ratios in copolymerization, and biological activities, opening new paths for the development of functional materials with specified properties (Elsabee, Ali, Mokhtar, & Eweis, 2011).
Properties
IUPAC Name |
ethyl 6-methyl-2-[[4-(tetrazol-1-yl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-3-28-20(27)17-15-9-4-12(2)10-16(15)29-19(17)22-18(26)13-5-7-14(8-6-13)25-11-21-23-24-25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPUCMLZIJDEII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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